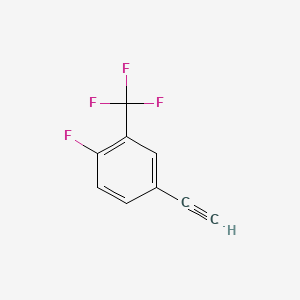

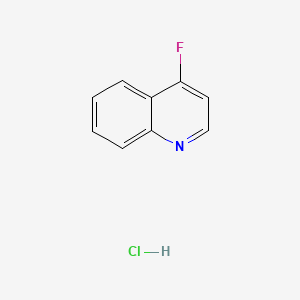

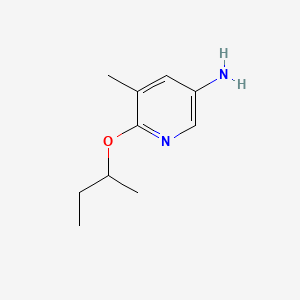

![molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9](/img/structure/B567379.png)

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

The synthesis of similar triazole compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam, a related compound, from 2-amino-5-chloro benzophenone was described under mild conditions . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were also designed and synthesized by the molecular hybridization strategy .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula of a common triazole is C2H3N3 .Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, once inside the body, some triazole compounds are metabolized by aminopeptidase enzymes in the small intestine .Aplicaciones Científicas De Investigación

Pharmacological Potentials

Triazole compounds, such as “8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis of Alprazolam and Diazepam

This compound has been used in the synthesis of alprazolam and diazepam, which are clinically popular anxiolytic agents . These agents are efficacious in the treatment of panic disorders and agoraphobia . Clinical evidence indicates that alprazolam is also beneficial for the treatment of depression .

Antitumoral and Anticonvulsive Activities

Benzodiazepines, which can be synthesized from aminobenzophenones using this compound, have shown different types of biological activity such as antitumoral and anticonvulsive activities .

Treatment of Cardiovascular Disorders

Compounds containing the 1,2,4-triazole nucleus, like the one , have been utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

The 1,2,4-triazole nucleus is also present in drugs used for the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

Compounds with the 1,2,4-triazole nucleus have been used in the treatment of hyperproliferative disorders .

Anticancer Agents

Derivatives of [1,2,4]triazolo [1,5- a ]pyrimidine indole have been used as anticancer agents via the suppression of the ERK signaling pathway .

Mecanismo De Acción

Target of Action

The primary target of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .

Mode of Action

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division . As a result, the proliferation of cancer cells is significantly reduced .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability .

Result of Action

The compound shows significant cytotoxic activities against various cancer cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .

Direcciones Futuras

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues may be a future direction .

Propiedades

IUPAC Name |

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWFIOYGGIXBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)N)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724917 |

Source

|

| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313712-48-9 |

Source

|

| Record name | 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)

![6-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B567311.png)